molecular formula C9H19OP B3106844 1,2,2,3,4,4-Hexamethylphosphetane 1-oxide CAS No. 16083-94-6

1,2,2,3,4,4-Hexamethylphosphetane 1-oxide

Cat. No.: B3106844
CAS No.: 16083-94-6
M. Wt: 174.22 g/mol
InChI Key: VZDDSVNSOUGNBM-UHFFFAOYSA-N
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Description

1,2,2,3,4,4-Hexamethylphosphetane 1-oxide is an organophosphorus compound with the molecular formula C9H19OP. It is characterized by a phosphetane ring structure with six methyl groups attached, making it a highly substituted and sterically hindered molecule. This compound is notable for its use as an organocatalyst in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

The synthesis of 1,2,2,3,4,4-Hexamethylphosphetane 1-oxide typically involves the reaction of phosphorus trichloride with 2,4,4-trimethyl-2-pentene in the presence of aluminum chloride as a catalyst. The reaction is carried out in dichloromethane at low temperatures (0-2°C) to control the exothermic nature of the reaction. The product is then purified through a series of extractions and recrystallizations .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product .

Chemical Reactions Analysis

1,2,2,3,4,4-Hexamethylphosphetane 1-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various phosphorus(V) compounds.

    Reduction: It can be reduced using hydrosilane reductants like phenylsilane to form lower oxidation state phosphorus compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxide group can be replaced by other nucleophiles.

Common reagents used in these reactions include dichloromethane, aluminum chloride, and hydrosilanes. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,2,2,3,4,4-Hexamethylphosphetane 1-oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,2,2,3,4,4-Hexamethylphosphetane 1-oxide is unique due to its highly substituted phosphetane ring structure. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

1,2,2,3,4,4-hexamethyl-1λ5-phosphetane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19OP/c1-7-8(2,3)11(6,10)9(7,4)5/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDDSVNSOUGNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(P(=O)(C1(C)C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2,3,4,4-Hexamethylphosphetane 1-oxide
Reactant of Route 2
1,2,2,3,4,4-Hexamethylphosphetane 1-oxide
Reactant of Route 3
1,2,2,3,4,4-Hexamethylphosphetane 1-oxide
Reactant of Route 4
1,2,2,3,4,4-Hexamethylphosphetane 1-oxide
Reactant of Route 5
1,2,2,3,4,4-Hexamethylphosphetane 1-oxide
Reactant of Route 6
1,2,2,3,4,4-Hexamethylphosphetane 1-oxide

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